1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group, a hydroxyethyl group, a fluorophenyl group, and a methoxyphenoxy group. These groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the polar carboxamide group could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Insights
The synthesis of related triazole derivatives involves multi-step processes that integrate various organic synthesis techniques. For example, the synthesis of fluorophenyl and methoxyphenyl derivatives often entails condensation, cyclization, and functionalization reactions to introduce specific substituents that affect the compound's properties and potential biological activities. Studies have detailed the synthesis and crystal structure of compounds with similar frameworks, indicating the importance of specific functional groups in determining molecular conformation and reactivity (Xu Liang, 2009).
Crystallographic analysis provides insights into the molecular geometry, confirming the presence of intermolecular hydrogen bonds that stabilize the structure. These structural analyses are crucial for understanding how modifications to the compound's structure could influence its biological activities and interactions with biological targets (Y. Köysal et al., 2005).
Potential Biological Activities
The biological activities of compounds containing fluorophenyl, methoxyphenyl, and triazole motifs have been a subject of interest. For instance, compounds with these functional groups have been evaluated for their antimicrobial, antifungal, and anticancer activities. Synthesized compounds have shown varying degrees of activity against specific microorganisms and cancer cell lines, suggesting the potential utility of these compounds in developing new therapeutic agents (Serap Başoğlu et al., 2013; A. Aliabadi et al., 2010).
Novel applications in sensing and imaging have also been explored. Certain derivatives exhibit fluorescence properties that can be exploited in the development of fluorescent probes for sensing metal cations and pH, demonstrating the compound's versatility beyond conventional therapeutic uses (Kiyoshi Tanaka et al., 2001).
Future Directions
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-methoxyphenoxy)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-28-18-8-4-5-9-19(18)29-11-10-22-20(27)16-12-25(24-23-16)13-17(26)14-6-2-3-7-15(14)21/h2-9,12,17,26H,10-11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWTVOEKYIXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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